
1-羟基萘-2-甲酰胺-N-(2-氯-4-硝基苯基)
描述
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-nitrophenyl group attached to a hydroxynaphthalene carboxamide moiety
科学研究应用
Chemistry: N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: In the industrial sector, N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide, also known as N-(2-Chloro-4-nitrophenyl)-1-hydroxy-2-naphthamide, primarily targets tapeworms . Tapeworms are multicellular organisms that infect a large number of humans and cause a broad range of diseases .
Mode of Action
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide works by killing tapeworms on contact . The killed worms are then passed in the stool or sometimes destroyed in the intestine .
Biochemical Pathways
The compound affects the biochemical pathways related to energy metabolism in tapeworms . It may act by the uncoupling of the electron transport chain to ATP synthase . The disturbance of this crucial metabolic pathway prevents the creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism .
Pharmacokinetics
It is known that the compound is taken orally . A liquid chromatography tandem mass spectrometry assay has been developed for the preclinical evaluation of the exposure-response relationship of the compound .
Result of Action
The result of the action of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is the death of adult tapeworms . This leads to the elimination of the tapeworm infection in the host .
生化分析
Biochemical Properties
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monooxygenases, which are enzymes involved in oxidative reactions. The interaction between N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, this compound may bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes.
Cellular Effects
The effects of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns . Furthermore, N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide may induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can also have biological activity, potentially contributing to the observed effects. Long-term exposure to N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide in in vitro and in vivo studies has revealed changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide may affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . The interaction with binding proteins can also influence its localization and distribution, affecting its overall activity and function within the cell.
Subcellular Localization
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide can influence its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the nitration of 2-chloronitrobenzene followed by coupling with 1-hydroxynaphthalene-2-carboxylic acid. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions: N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Comparison: N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties.
This detailed article provides a comprehensive overview of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide, highlighting its significance in various scientific and industrial fields
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-9-11(20(23)24)6-8-15(14)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDOWVXWKIAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404943 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65570-43-6 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-CHLORO-1-HYDROXY-4'-NITRO-2-NAPHTHANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




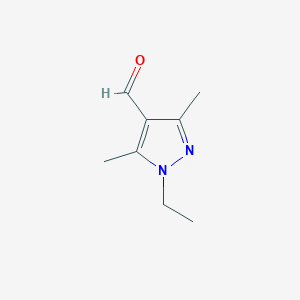
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

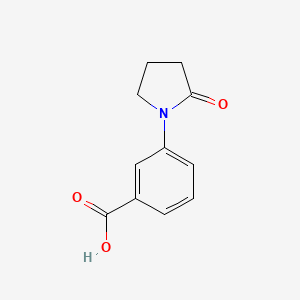
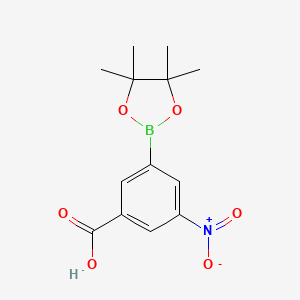
![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)
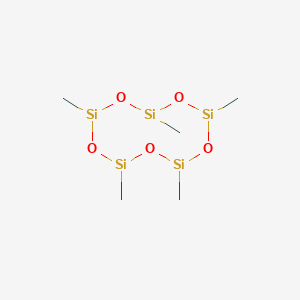
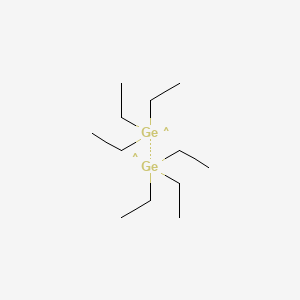



![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
